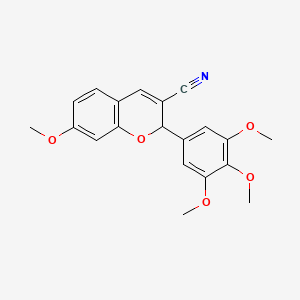
Tnf-|A-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tnf-|A-IN-16 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role as an inhibitor of tumor necrosis factor alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-16 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tnf-|A-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tnf-|A-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases, inflammatory conditions, and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Tnf-|A-IN-16 exerts its effects by inhibiting the activity of tumor necrosis factor alpha (TNF-α). This inhibition occurs through binding to the TNF-α molecule, preventing it from interacting with its receptors on the surface of target cells. This blockade disrupts the downstream signaling pathways involved in inflammation and immune responses, thereby reducing the pathological effects associated with excessive TNF-α activity.
Comparison with Similar Compounds
Similar Compounds
Infliximab: A monoclonal antibody that binds to TNF-α, used in the treatment of autoimmune diseases.
Adalimumab: Another monoclonal antibody targeting TNF-α, with applications in rheumatoid arthritis and other inflammatory conditions.
Etanercept: A fusion protein that acts as a decoy receptor for TNF-α, preventing it from binding to its natural receptors.
Uniqueness
Tnf-|A-IN-16 is unique in its specific binding affinity and inhibitory potency against TNF-α. Unlike some other inhibitors, it may offer a different pharmacokinetic profile, potentially leading to improved efficacy and reduced side effects in certain therapeutic contexts.
Properties
Molecular Formula |
C20H19NO5 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H19NO5/c1-22-15-6-5-12-7-14(11-21)19(26-16(12)10-15)13-8-17(23-2)20(25-4)18(9-13)24-3/h5-10,19H,1-4H3 |
InChI Key |
MGSHDHPTWIYEQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















